CS-834

Description

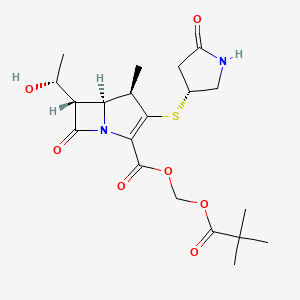

Structure

3D Structure

Propriétés

Numéro CAS |

157542-49-9 |

|---|---|

Formule moléculaire |

C20H28N2O7S |

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1 |

Clé InChI |

ZNOVVAJWYUBFMI-JIFFNSBPSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

SMILES isomérique |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O |

SMILES canonique |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CS 834 CS-834 pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate |

Origine du produit |

United States |

Chemical Synthesis and Structure Activity Relationships of Cs 834

Chemical Design and Prodrug Strategy of CS-834

The design of this compound is centered on its function as a prodrug, a chemically modified inactive form of a drug that, following administration, is metabolized into the active pharmacological agent. In this case, this compound is the prodrug of the potent antibacterial compound R-95867. nih.govjst.go.jp

The primary rationale for designing this compound as an ester-type prodrug was to enable oral administration. nih.gov Many potent therapeutic agents, including the carbapenem (B1253116) R-95867, possess molecular characteristics that hinder their absorption through the gastrointestinal tract. These often include high polarity and the presence of hydrogen-bonding groups like carboxylic acids, which are essential for the drug's activity but impede its ability to cross lipid-rich biological membranes. researchgate.netnih.gov

The choice of the specific ester group, or "promoiety," attached at the C-3 position of the carbapenem core is critical for optimizing the drug's pharmacokinetic profile. nih.gov The ideal promoiety must strike a balance: it needs to be stable enough to prevent premature hydrolysis in the digestive tract but labile enough to be efficiently cleaved to release the active drug after absorption. researchgate.net

In the development of this compound, researchers synthesized and evaluated various ester derivatives to identify the optimal promoiety for oral absorption. nih.gov The pivaloyloxymethyl (POM) group was ultimately selected for its favorable properties, leading to the final structure of this compound. nih.govnih.gov This specific C-3 ester promoiety proved effective in enhancing bioavailability, making this compound a promising candidate for an orally active carbapenem. nih.govnih.gov

Table 1: Role of the C-3 Pivaloyloxymethyl (POM) Promoiety in this compound

| Feature | Description | Rationale |

| Compound | This compound | Ester-type prodrug |

| Active Metabolite | R-95867 | Potent carbapenem antibiotic |

| Promoiety | Pivaloyloxymethyl (POM) | Attached at the C-3 position of the carbapenem skeleton |

| Purpose | Increase lipophilicity | Masks the polar carboxyl group of R-95867 to improve absorption after oral administration. |

| Outcome | Optimized Oral Absorption | The POM ester was selected after evaluating various promoieties as the most effective for achieving high bioavailability. nih.gov |

Synthetic Methodologies for this compound

The efficient and scalable synthesis of complex molecules like this compound is a crucial aspect of pharmaceutical development. Research has focused on creating concise and effective synthetic routes.

A significant innovation in the synthesis of this compound is the use of an intramolecular Wittig-type reaction to construct the core bicyclic carbapenem system. nih.gov This key cyclization step involves a phosphorus ylide, which facilitates the formation of the strained ring structure characteristic of carbapenems. nih.gov This methodology proved to be a cornerstone of the short-step synthesis. Notably, the pivaloyloxymethyl (POM) ester group, which is essential for the prodrug's function, was found to be compatible with the conditions required for this Wittig-type cyclization, further streamlining the manufacturing process. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

The antibacterial efficacy of a carbapenem is highly dependent on its specific chemical structure. Structure-Activity Relationship (SAR) studies investigate how different parts of the molecule contribute to its activity, stability, and antibacterial spectrum. For this compound, the SAR of its active form, R-95867, is of primary importance.

Key structural features of R-95867 that define its potent activity include the 1β-methyl group and the specific C-2 side chain . nih.govresearchgate.net

1β-Methyl Group: The presence of a methyl group in the β-orientation at the C-1 position of the carbapenem skeleton is a critical modification. This feature confers high stability against degradation by renal dehydropeptidase-I (DHP-I), a human enzyme that can inactivate many early carbapenems. nih.govnih.gov This increased stability is crucial for maintaining effective drug concentrations in the body.

C-2 Side Chain: The side chain at the C-2 position significantly influences the antibacterial spectrum and potency. In R-95867, the (R)-5-oxopyrrolidin-3-ylthio side chain, which contains an amide group, was found to impart a potent and well-balanced spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The specific nature of this side chain is a result of extensive SAR studies to optimize antibacterial efficacy. nih.gov

Table 2: Structure-Activity Relationship (SAR) of R-95867 (Active form of this compound)

| Molecular Feature | Position | Function/Importance | Citation |

| Methyl Group | C-1 (β-orientation) | Confers high stability against enzymatic degradation by dehydropeptidase-I (DHP-I). | nih.govnih.gov |

| Thioether Side Chain with Amide | C-2 | Provides potent and well-balanced antibacterial activity against a broad range of bacteria. | nih.govnih.gov |

Impact of 1β-Methylcarbapenem Derivatives on Antimicrobial Efficacy

The development of potent, orally active β-lactam antibiotics has involved the synthesis and evaluation of numerous 1β-methylcarbapenem derivatives. jst.go.jpnih.gov This specific class of carbapenems was engineered to improve upon earlier generations of the antibiotic family. nih.gov The introduction of a methyl group at the 1β-position of the carbapenem nucleus confers significant chemical stability, particularly against hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that inactivates many earlier carbapenems like imipenem (B608078). creative-biolabs.com

The antimicrobial efficacy of these derivatives is significantly influenced by the various substituents attached to the carbapenem core. nih.gov Research into a series of 1β-methylcarbapenems with different pyrrolidine (B122466) and piperidine (B6355638) moieties revealed a range of in-vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The strategic modification of these side chains is a primary method for optimizing the antibacterial spectrum and potency of the resulting compounds. jst.go.jpnih.govnih.gov This foundational 1β-methyl structure provides a stable and effective scaffold upon which different side chains can be attached to modulate the antimicrobial profile.

Role of the C-2 Side Chain (e.g., Amide Group, (R)-5-oxopyrrolidin-3-ylthio moiety) in Antibacterial Activity and Dehydropeptidase-I Stability

The substituent at the C-2 position of the carbapenem ring is a critical determinant of the antibiotic's spectrum of activity and its stability against DHP-I. jst.go.jpnih.gov In the development of this compound, extensive structure-activity relationship (SAR) studies were conducted, focusing on the C-2 side chain. jst.go.jpnih.gov

It was discovered that incorporating an amide group within the C-2 side chain of 1β-methylcarbapenem derivatives led to compounds with potent and well-balanced antibacterial activities. jst.go.jpnih.gov This structural feature was also crucial for conferring high stability against DHP-I, a key objective for developing an orally viable carbapenem that does not require co-administration with a DHP-I inhibitor like cilastatin. jst.go.jpnih.govcreative-biolabs.com

For this compound specifically, the C-2 side chain is an (R)-5-oxopyrrolidin-3-ylthio moiety. nih.govnih.gov The selection of this particular group was the result of optimizing for both potent antibacterial action and metabolic stability. jst.go.jpnih.gov The combination of the 1β-methyl group and the specific (R)-5-oxopyrrolidin-3-ylthio group at the C-2 position yields a molecule with the desired pharmacological profile, ultimately leading to the selection of this compound for further evaluation. jst.go.jpnih.gov

Correlation between Structural Features and Broad-Spectrum Activity

The broad-spectrum antibacterial activity of this compound is a direct consequence of its specific combination of structural features. Carbapenems, as a class, function by inhibiting bacterial cell wall synthesis, which gives them a wide range of activity. creative-biolabs.com The particular structure of this compound optimizes this inherent property.

The key correlations are:

1β-Methyl Group: This feature provides stability against DHP-I, allowing the drug to reach its bacterial targets without premature degradation. jst.go.jpnih.gov This stability is essential for its effectiveness against a broad range of bacteria in the body.

C-2 (R)-5-oxopyrrolidin-3-ylthio Side Chain: This moiety is crucial for achieving potent and well-balanced activity against both Gram-positive and Gram-negative bacteria. jst.go.jpnih.govnih.gov SAR studies have shown that modifications at this position directly modulate the spectrum and potency of the antibiotic. jst.go.jpnih.gov

C-3 Pivaloyloxymethyl (POM) Ester: As a prodrug, this compound is designed for oral absorption. nih.gov The pivaloyloxymethyl ester at the C-3 position facilitates absorption from the gastrointestinal tract, after which it is hydrolyzed to release the active metabolite, R-95867. nih.gov This structural feature is essential for the drug's bioavailability and, consequently, its ability to exert its broad-spectrum activity systemically.

Molecular Pharmacology and Biochemical Mechanisms of Action

The antibacterial efficacy of R-95867, the active form of CS-834, is rooted in its ability to interfere with critical bacterial cellular processes. This section explores the primary molecular targets of the compound and its subsequent effects on bacterial structure.

Identification and Characterization of Primary Molecular Targets: Affinity for Penicillin-Binding Proteins (PBPs)

The primary molecular targets of R-95867 are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov R-95867 exhibits a high binding affinity for several PBPs in Escherichia coli, including PBP 1Bs, 2, 3, and 4. Notably, it demonstrates a particularly high affinity for PBP 2 in Gram-negative organisms like E. coli. oup.com The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.

Table 1: Affinity of R-95867 for Penicillin-Binding Proteins (PBPs) in Escherichia coli

| PBP Target | Binding Affinity |

|---|---|

| PBP 1Bs | High |

| PBP 2 | High |

| PBP 3 | High |

This table summarizes the known high-affinity interactions of R-95867 with various PBPs in E. coli, as identified in research studies.

Cellular Effects of R-95867 on Bacterial Morphology

The binding of R-95867 to its PBP targets has a direct and observable impact on the morphology of bacterial cells, providing a visual confirmation of its mechanism of action.

Induction of Spherical Form in Escherichia coli

A hallmark of R-95867's activity against E. coli is the induction of a spherical cellular form. oup.com This morphological change is a direct consequence of the compound's high affinity for PBP 2. The inhibition of PBP 2 disrupts the normal process of cell elongation, leading to the formation of non-viable spherical cells. oup.com

Mechanism of Action against Bacterial Resistance

A crucial aspect of any new antibiotic is its ability to overcome existing and potential mechanisms of bacterial resistance. R-95867 has demonstrated resilience against common resistance strategies employed by bacteria, particularly the production of β-lactamases and the barrier function of the outer membrane in Gram-negative bacteria.

Stability against Common β-Lactamases

β-lactamase enzymes are a primary defense mechanism for bacteria against β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, inactivating the drug. R-95867 has shown considerable stability against many common β-lactamases.

Specifically, R-95867 is stable to hydrolysis by the type 2e β-lactamase produced by Bacteroides fragilis. oup.com Furthermore, it is not hydrolyzed by the β-lactamases produced by Prevotella bivia and Prevotella intermedia. oup.com However, it is important to note that R-95867 is not stable against carbapenemase-producing strains of B. fragilis. oup.com Studies on Porphyromonas species suggest that β-lactamase production is not a common resistance mechanism in some clinically relevant species like Porphyromonas gingivalis. nih.gov

Table 2: Stability of R-95867 against Various β-Lactamases

| Bacterial Source | β-Lactamase Type | Stability of R-95867 |

|---|---|---|

| Bacteroides fragilis | Type 2e | Stable oup.com |

| Bacteroides fragilis | Carbapenemase | Not Stable oup.com |

| Prevotella bivia | β-lactamase | Stable oup.com |

| Prevotella intermedia | β-lactamase | Stable oup.com |

This table outlines the stability profile of R-95867 against specific β-lactamases from various anaerobic bacteria.

Outer Membrane Permeation Characteristics in Gram-Negative Bacilli

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. The ability of a drug to effectively penetrate this membrane is a key determinant of its antibacterial activity. The remarkable broad-spectrum potency of carbapenems, including this compound, is attributed in part to their efficient permeation through the outer membrane of Gram-negative bacilli. This penetration allows the active compound, R-95867, to reach its PBP targets in the periplasmic space. The specific channels and mechanisms governing the entry of this compound are a subject of ongoing research to fully elucidate its transport across this critical bacterial defense.

Preclinical Microbiological and Pharmacodynamic Investigations

In Vitro Antimicrobial Spectrum and Potency of R-95867

R-95867 demonstrates a broad and potent spectrum of in vitro activity, encompassing a wide range of clinically significant bacteria, including Gram-positive, Gram-negative, and anaerobic pathogens. nih.gov Its antibacterial efficacy is attributed to its stability against many beta-lactamase enzymes, which are a common cause of antibiotic resistance. nih.gov

R-95867 exhibits potent activity against numerous Gram-positive aerobes. nih.gov It is particularly effective against methicillin-susceptible Staphylococcus aureus, including strains that have developed resistance to ofloxacin. nih.gov Furthermore, it shows high potency against Streptococcus pneumoniae, including strains that are resistant to penicillin. nih.govnih.gov Against methicillin-resistant staphylococci and enterococci, the activity of R-95867 is comparable to or slightly less than that of imipenem (B608078). nih.gov

Table 1: In Vitro Activity of R-95867 against Gram-Positive Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|

| Staphylococcus aureus (Methicillin-Susceptible) | Not Reported | ≤0.006 |

| Streptococcus pneumoniae (Penicillin-Resistant) | Not Reported | 0.78 |

| Methicillin-Resistant Staphylococci | Not Reported | 2 to >128 |

| Enterococci | Not Reported | 2 to >128 |

Data sourced from studies on clinical isolates. nih.govnih.gov

The active metabolite R-95867 displays a broad spectrum of activity against Gram-negative bacteria. nih.gov It is highly active against key respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.govnih.gov Its activity extends to Neisseria gonorrhoeae, Bordetella pertussis, and most members of the Enterobacteriaceae family, including common pathogens like Escherichia coli. nih.govnih.gov However, its efficacy is reduced against certain species like Serratia marcescens, Brukholderia cepacia, Stenotrophomonas maltophilia, and Acinetobacter calcoaceticus. nih.gov R-95867 is generally stable to hydrolysis by most β-lactamases, with the exception of metallo-β-lactamases produced by bacteria such as Stenotrophomonas maltophilia. nih.gov

Table 2: In Vitro Activity of R-95867 against Gram-Negative Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|

| Haemophilus influenzae | Not Reported | ≤0.78 |

| Moraxella catarrhalis | Not Reported | ≤0.78 |

| Neisseria spp. | Not Reported | ≤0.78 |

| Enterobacteriaceae (most) | Not Reported | ≤0.78 |

| Bordetella pertussis | Not Reported | ≤1.0 |

| Neisseria gonorrhoeae | Not Reported | ≤1.0 |

| Serratia marcescens | Not Reported | 2 to >128 |

Data sourced from studies on clinical isolates. nih.govnih.gov

R-95867 is a potent agent against a variety of anaerobic bacteria, which are often involved in polymicrobial infections. nih.gov Its spectrum includes the Bacteroides fragilis group, peptostreptococci, clostridia (such as Clostridium perfringens), Porphyromonas spp., and fusobacteria. nih.govnih.gov Most anaerobic strains are inhibited by R-95867 at a concentration of ≤2 mg/L. nih.gov The compound is stable against hydrolysis by type 2e β-lactamase from B. fragilis, though it is not active against strains that produce carbapenemases. nih.gov

Table 3: In Vitro Activity of R-95867 against Anaerobic Bacteria

| Organism | MIC₉₀ (mg/L) |

|---|---|

| Anaerobic Strains (in general) | ≤2 |

| Peptostreptococcus anaerobius | 2 |

| Clostridium difficile | 2 |

| Bacteroides caccae | 2 |

| Bacteroides distasonis | 2 |

| Bacteroides fragilis (β-lactamase type 2e-producing) | 0.25–4 |

| Bacteroides fragilis (carbapenemase-producing) | >256 |

Data sourced from a study comparing R-95867 with other agents. nih.gov

Detailed preclinical data regarding the specific in vitro activity of R-95867 against the atypical pathogen Helicobacter pylori is not extensively documented in the available scientific literature.

When compared with other oral antibiotics, the in vitro activity of R-95867 is generally superior to that of oral cephems like cefteram (B193863), cefpodoxime (B17579), cefdinir, and cefditoren (B193786) against most bacterial species tested. nih.gov Its potency is often better, particularly against infections caused by S. aureus, penicillin-resistant S. pneumoniae, E. coli, Citrobacter freundii, and Proteus vulgaris. nih.gov Against certain resistant pathogens, its activity is comparable to that of the parenteral carbapenem (B1253116), imipenem. nih.govnih.gov

Investigations into the killing kinetics of R-95867 have confirmed its potent bactericidal activity. nih.gov This has been specifically demonstrated against key Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli. nih.gov The mechanism underlying this bactericidal action involves a high binding affinity to essential penicillin-binding proteins (PBPs) in these bacteria. For S. aureus, R-95867 shows high affinity for PBPs 1 and 4, and for E. coli, it targets PBPs 1Bs, 2, 3, and 4. nih.gov

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of orally administered CS-834 has been demonstrated in murine models of systemic infection, also known as sepsis, caused by a range of bacterial pathogens. In these experimental models, this compound showed a potent protective effect against infections caused by various Gram-positive and Gram-negative bacteria. nih.govoup.com Its efficacy in treating experimental mouse septicemia was found to be superior to that of several comparative oral antibiotics, including cefteram pivoxil, cefpodoxime proxetil, cefdinir, and cefditoren pivoxil. nih.govnih.gov

The protective activity of this compound was particularly notable against systemic infections caused by Staphylococcus aureus (including methicillin-susceptible strains), Staphylococcus epidermidis, penicillin-resistant Streptococcus pneumoniae, Escherichia coli, Citrobacter freundii, Proteus vulgaris, and Morganella morganii. nih.govresearchgate.net The robust performance of this compound in these models highlights its potential as a broad-spectrum oral agent for treating systemic bacterial infections. nih.gov

Table 1: Protective Effects (ED₅₀) of Oral this compound in Murine Systemic Infection Models The 50% effective dose (ED₅₀) is the dose required to protect 50% of the test animals from lethal infection.

| Pathogen | Strain | MIC of R-95867 (µg/mL) | ED₅₀ of this compound (mg/kg) |

| Staphylococcus aureus | Smith | 0.063 | 1.30 |

| Streptococcus pneumoniae | 9605 (PRSP) | 0.031 | 0.72 |

| Escherichia coli | 704 | 0.13 | 1.48 |

| Proteus vulgaris | 1413 | 0.25 | 2.05 |

| Data sourced from studies evaluating bacteremic infections in mice. asm.org |

This compound has demonstrated significant therapeutic efficacy in murine models of respiratory tract infections. nih.gov Studies using a mouse model of pneumonia induced by intranasal inoculation of Streptococcus pneumoniae have shown this compound to be highly effective. nih.govnih.gov This efficacy was observed against both penicillin-susceptible S. pneumoniae (PSSP) and penicillin-resistant S. pneumoniae (PRSP) strains. nih.govnih.gov

In comparative studies, this compound exhibited the most potent efficacy among the tested oral antibiotics, which included cefteram pivoxil, cefpodoxime proxetil, cefdinir, and cefditoren pivoxil. nih.govnih.gov Against infections caused by PRSP, this compound showed the highest efficacy, resulting in substantial reductions in the number of viable bacterial cells in the lungs and blood of the infected mice. nih.govnih.gov The potent therapeutic effect of this compound in these respiratory infection models is attributed to its strong intrinsic activity against S. pneumoniae and its ability to achieve high concentrations in lung tissue. nih.govnih.gov

Table 2: Efficacy of this compound in a Murine Pneumonia Model with Penicillin-Resistant S. pneumoniae

| Treatment Group | Dose (mg/kg) | Viable Cells in Lungs (log₁₀ CFU/lung) |

| Control (Untreated) | - | ~7.5 |

| This compound | 10 | ~3.5 |

| This compound | 50 | ~2.0 |

| Cefpodoxime proxetil | 50 | ~4.5 |

| Cefteram pivoxil | 50 | ~4.5 |

| Approximate data synthesized from graphical representations in experimental pneumonia studies. nih.gov |

The therapeutic effect of this compound in experimental infection models is dose-dependent. Studies have shown that higher doses of this compound lead to greater therapeutic efficacy. nih.gov For instance, in murine pneumonia models, administering increasing doses of this compound resulted in progressively larger reductions in bacterial loads in both the lungs and blood. nih.govnih.gov

For infections with penicillin-susceptible S. pneumoniae, doses of 0.4, 2, and 10 mg/kg all significantly reduced the numbers of viable cells. nih.gov Against more resistant, penicillin-resistant strains, a dose of 2 mg/kg showed modest efficacy, while doses of 10 and 50 mg/kg resulted in substantial decreases in bacterial counts. nih.gov This dose-response relationship is critical for determining effective treatment regimens and is often quantified by calculating the 50% effective dose (ED₅₀), which represents the dose required to achieve a therapeutic endpoint in 50% of the subjects. asm.org The ability to demonstrate a clear dose-response relationship is a key step in preclinical drug evaluation. nih.gov

A strong correlation has been established between the in vitro antibacterial activity of R-95867, the active metabolite of this compound, and the in vivo protective effects of the parent prodrug, this compound. nih.govoup.com The in vitro activity is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. nih.gov The in vivo efficacy is often assessed by the 50% effective dose (ED₅₀). asm.org

Studies have consistently shown that the excellent protective effect of this compound against systemic infections in mice corresponds well with the low MIC values of R-95867 against the causative pathogens. nih.govasm.org This correlation suggests that the potent intrinsic activity of the active metabolite is a primary driver of the therapeutic success observed in animal models. nih.gov This relationship is fundamental, as it allows in vitro susceptibility data to be a useful predictor of potential clinical efficacy. asm.org

Preclinical Pharmacokinetics and Metabolism of this compound and R-95867

This compound is an ester-type prodrug that is not microbiologically active itself. nih.gov Following oral administration, this compound is designed to be absorbed from the gastrointestinal tract and then rapidly converted into its active form, R-95867. nih.govnih.gov This bioactivation process involves the hydrolysis of the ester group, a common strategy for improving the oral bioavailability of carbapenem antibiotics. nih.gov The conversion to the active metabolite R-95867 occurs in vivo, and it is this compound that exerts the broad-spectrum antibacterial activity against pathogens. nih.govnih.gov This prodrug approach allows for effective oral delivery of a carbapenem antibiotic, which typically requires parenteral administration. asm.org

Distribution of R-95867 in Preclinical Models (e.g., Plasma and Lung Concentrations in Mice)

Following oral administration of the prodrug this compound in mouse models, it is efficiently absorbed and hydrolyzed into its active metabolite, R-95867. Pharmacokinetic studies reveal that R-95867 achieves significant concentrations in both plasma and, notably, in lung tissue. This distribution is a key aspect of its preclinical profile, as the efficacy of an antibiotic is closely linked to its ability to reach the site of infection at therapeutic concentrations.

In murine respiratory infection models, the therapeutic effectiveness of this compound has been attributed to the high concentrations of R-95867 achieved in the lungs. asm.org A study published in Antimicrobial Agents and Chemotherapy detailed the pharmacokinetic parameters of R-95867 in mice after a single oral dose of this compound. The maximum concentration (Cmax) and the area under the concentration-time curve (AUC), a measure of total drug exposure, were quantified for both plasma and lung tissue. asm.org These findings demonstrate a favorable penetration of the active compound into the pulmonary system, a critical site for common respiratory pathogens. asm.orgnih.gov

The table below summarizes the key pharmacokinetic parameters of R-95867 in mice.

| Parameter | Plasma | Lung |

| Cmax (Maximum Concentration) | 41.7 µg/mL | 0.9 µg/g |

| AUC (Area Under the Curve) | 32.0 µg·h/mL | 0.7 µg·h/g |

Data derived from a study involving oral administration of this compound to mice. asm.org

Investigation of Metabolic Inactivation by Gastrointestinal Contents (e.g., Caecal Microflora in Rat and Mouse Models)

The stability of an oral antibiotic within the gastrointestinal tract is crucial for its bioavailability and to minimize disruption of the local microflora. The inactivation of β-lactam antibiotics, including carbapenems, can occur through hydrolysis of the β-lactam ring by bacterial enzymes present in the gut. researchgate.net The intestinal microflora, particularly in the cecum where bacterial density is high, possesses a wide array of enzymes capable of metabolizing drugs. researchgate.netnih.gov

Impact on Commensal Microflora in Preclinical Settings

The administration of oral antibiotics can significantly alter the composition and balance of the commensal gut microbiota. These perturbations can affect the host's colonization resistance against pathogens and lead to other physiological changes. The impact of carbapenems on intestinal flora is a known effect of the drug class. nih.gov

Effects on Rat Caecal Microflora

Preclinical studies in rat models are fundamental for assessing the impact of new oral antibiotics on the complex ecosystem of the cecum. Such studies typically analyze changes in the populations of major bacterial groups, such as Bacteroides, Bifidobacterium, and Clostridia, following drug administration. nih.govmdpi.com For instance, studies with other agents have shown that oral administration can lead to a significant decrease in beneficial bacteria like bifidobacteria and lactobacilli. mdpi.com The administration of certain compounds has also been shown to alter the pH and the concentration of microbial metabolites like short-chain fatty acids in the cecum. nih.gov

While the general effects of broad-spectrum antibiotics on rat caecal microflora are well-documented, specific research detailing the quantitative and qualitative changes in the rat caecal microbiota following the administration of this compound is not extensively covered in the available scientific literature.

Effects on Mouse Caecal Microflora

Similar to rat models, mouse models are crucial for evaluating the effects of oral antibiotics on the gut microflora. The composition of the mouse cecum, including dominant phyla like Bacteroidetes and Firmicutes, can be significantly altered by antibacterial agents. researchgate.netnih.gov Studies involving other antibiotics have demonstrated a reduction in the diversity of the gut microbiota and significant shifts in the relative abundance of specific bacterial taxa. For example, some antibiotics have been shown to decrease the populations of anaerobic bacteria, including Bacteroides species, within the cecum of mice. nih.govresearchgate.net

The in vitro activity of R-95867, the active form of this compound, has been evaluated against various anaerobic bacteria, which are major components of the caecal microflora. nih.govnih.gov However, specific in vivo studies quantifying the precise impact of oral this compound administration on the composition of the mouse caecal microflora, including the effects on key genera such as Bacteroides and Bifidobacterium, are not detailed in the reviewed literature.

Perspectives and Future Research Directions

Advanced Methodologies in Carbapenem (B1253116) Drug Discovery

The discovery and development of CS-834 were rooted in established methodologies aimed at creating orally active carbapenems with a potent and balanced antibacterial spectrum. portico.org A key challenge for early carbapenems was their chemical instability and susceptibility to hydrolysis by human renal dehydropeptidase-I (DHP-I), necessitating parenteral administration. portico.orgoup.com A major breakthrough in carbapenem research, which influenced the design of compounds like this compound, was the introduction of a 1β-methyl group. oup.comnih.govasm.org This structural modification conferred stability against DHP-I, a critical feature for developing effective carbapenems. nih.govasm.org

The development of this compound itself employed a prodrug strategy to enhance oral absorbability. portico.org this compound is the pivaloyloxymethyl ester of the active form, R-95867. portico.org This approach, where an ester linkage is cleaved after absorption to release the active drug, is a common and effective method to improve the pharmacokinetic profile of drugs that are otherwise poorly absorbed when taken orally. portico.orgrjptonline.org

Future advancements in carbapenem drug discovery could leverage computational modeling and structure-activity relationship (SAR) studies to a greater extent. These methods can predict the binding affinity of novel carbapenem structures to bacterial penicillin-binding proteins (PBPs) and their susceptibility to various β-lactamase enzymes. Furthermore, exploring novel C-2 side chains, a strategy that has been fruitful for other carbapenems, could lead to derivatives with enhanced activity against specific resistant pathogens. asm.orgrjptonline.org The synthesis of carbapenem analogues continues to be an active area of research, with the goal of discovering new derivatives with improved antibacterial activity and pharmacokinetic properties. rjptonline.org

Exploration of Resistance Mechanisms and Strategies for Overcoming Them

The efficacy of any antibiotic is ultimately challenged by the development of resistance. The active metabolite of this compound, R-95867, demonstrates a broad spectrum of activity, including against penicillin-resistant Streptococcus pneumoniae and many β-lactamase-producing strains. asm.orgnih.gov Its mechanism of action involves binding with high affinity to essential penicillin-binding proteins (PBPs) in both Gram-positive and Gram-negative bacteria, such as PBPs 1 and 4 in S. aureus and PBPs 1Bs, 2, 3, and 4 in E. coli, leading to inhibition of cell wall synthesis and bacterial cell death. nih.govrjptonline.orgasm.org

Despite its stability to many common β-lactamases, R-95867 is susceptible to hydrolysis by certain types of these enzymes. nih.govasm.org Specifically, it is not stable against metallo-β-lactamases produced by bacteria such as Stenotrophomonas maltophilia and Bacteroides fragilis. nih.gov The global spread of carbapenemase-producing bacteria, which can hydrolyze even the most potent carbapenems, poses a significant threat to the utility of this antibiotic class. colab.wstandfonline.com

Another observed mechanism of reduced activity involves the inactivation of the active metabolite, R-95867, by the caecal flora in the gut. oup.com While the prodrug this compound is stable, its active form can be degraded, potentially by β-lactamases produced by intestinal bacteria. oup.com In Pseudomonas aeruginosa, resistance can also be mediated by the interplay of efflux pumps and the expression of AmpC β-lactamase. nih.gov Overexpression of efflux pumps, such as MexCD-OprJ, can reduce the intracellular concentration of the antibiotic, while the presence of AmpC β-lactamase can lead to its degradation. nih.gov

Strategies to overcome these resistance mechanisms are crucial. One established approach is the co-administration of a β-lactamase inhibitor. While this compound was designed to be stable against DHP-I, the development of novel, potent inhibitors of metallo-β-lactamases and other carbapenemases could be explored in combination with R-95867 to extend its spectrum of activity against highly resistant strains. Research into compounds that can inhibit bacterial efflux pumps is another promising avenue to restore the activity of carbapenems against resistant bacteria.

Development of Novel Preclinical Models for Antimicrobial Research

The preclinical evaluation of this compound utilized a range of established animal models of infection. These included murine models of systemic infection (septicemia), respiratory tract infections (pneumonia), and urinary tract infections. portico.orgasm.orgnih.gov These models were instrumental in demonstrating the in vivo efficacy of this compound against a variety of Gram-positive and Gram-negative pathogens, including difficult-to-treat strains like penicillin-resistant S. pneumoniae. portico.orgnih.gov The murine pneumonia model, in particular, was adapted to use both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae to highlight the potent efficacy of this compound in these infections. nih.gov

While these traditional models are invaluable, the future of antimicrobial research could benefit from the development of more sophisticated preclinical models that better mimic the complexity of human infections. For instance, biofilm models are increasingly important as biofilms are a major factor in chronic and recurrent infections and are notoriously difficult to treat. Evaluating the efficacy of this compound and its derivatives in a robust biofilm model could provide critical insights into its potential for treating such infections.

Furthermore, with the growing understanding of the role of the microbiome in health and disease, developing preclinical models that incorporate a humanized microbiome could offer a more accurate prediction of how an oral antibiotic like this compound and its active metabolite interact with the gut flora and how this interaction might influence both efficacy and the emergence of resistance. oup.com For orally administered carbapenems, models that can accurately predict intestinal absorption and the impact of gut metabolism are particularly relevant. contagionlive.com

Potential for Repurposing or Combination Therapies

The primary therapeutic application for this compound is the treatment of bacterial infections. However, exploring its potential in combination with other agents could unlock new therapeutic strategies. The combination of this compound with cilastatin, a DHP-I inhibitor, has been shown to enhance its efficacy in murine respiratory tract infection models. portico.org Although this compound possesses inherent stability to DHP-I, this suggests that even partial inhibition of any residual degradation can improve therapeutic outcomes. portico.orgnih.gov

Beyond cilastatin, the potential for combining this compound with other classes of antibiotics or with non-antibiotic adjuvants is an area ripe for investigation. Synergistic interactions between this compound and other antibiotics could broaden its spectrum of activity, combat resistance, or allow for the use of lower doses, thereby potentially reducing the risk of side effects. For example, combinations with agents that disrupt the outer membrane of Gram-negative bacteria could enhance the penetration of R-95867 to its PBP targets.

The concept of repurposing drugs is gaining traction, and while this compound was specifically designed as an antibiotic, future research could explore if it or its derivatives possess any clinically relevant off-target effects. However, current evidence points towards its utility remaining firmly in the realm of infectious diseases. The most promising path forward for this compound and related compounds appears to be through strategic combinations that address the ever-present challenge of antimicrobial resistance. nih.govmdpi.com

Q & A

Q. How to design a pharmacokinetic study for CS-834 to evaluate dose proportionality and bioavailability?

- Methodological Answer : A robust pharmacokinetic study should include:

- Dose Ranges : Single ascending doses (e.g., 50–400 mg) and multiple-dose regimens (e.g., 150 mg thrice daily for 7 days) to assess linearity .

- Sampling Protocol : Frequent blood draws (e.g., pre-dose and up to 24 hours post-dose) to capture plasma concentration-time profiles of the active metabolite R-95867.

- Food Effect Arm : Administer this compound under fasting and fed conditions to evaluate bioavailability changes. Evidence shows no significant impact of food on Cmax or AUC .

- Statistical Analysis : Use non-compartmental analysis to calculate AUC, Cmax, and t1/2. Dose proportionality is confirmed if AUC increases linearly with dose (e.g., AUCs for 50–400 mg doses: 50–400 µg·h/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.